ACBI1

PROTAC SMARCA2 SMARCA4

Researchers requiring acute, simultaneous depletion of BAF/PBAF chromatin remodelers face limited options with single-target degraders. ACBI1 solves this by cooperatively degrading SMARCA2, SMARCA4, and PBRM1 (DC50: 6, 11, 32 nM in MV-4-11 cells), enabling unambiguous phenotypic assignment. • Cooperative degradation (α≈30) with antiproliferative IC50 of 28 nM (MV-4-11) and 68 nM (SMARCA4-mutant NCI-H1568) • Proteome-wide selectivity validated by TMT proteomics at 333 nM; minimal off-target effects • Supplied with QC documentation; stored at -20°C protected from light

Molecular Formula C49H58FN9O7S
Molecular Weight 936.12
CAS No. 2375564-55-7
Cat. No. B2926427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACBI1
CAS2375564-55-7
Molecular FormulaC49H58FN9O7S
Molecular Weight936.12
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O
InChIInChI=1S/C49H58FN9O7S/c1-30-42(67-29-53-30)32-11-12-33(26-52-45(62)39-24-34(60)28-59(39)46(63)43(48(2,3)4)54-47(64)49(50)15-16-49)41(23-32)66-22-21-65-35-13-9-31(10-14-35)27-57-17-19-58(20-18-57)38-25-37(55-56-44(38)51)36-7-5-6-8-40(36)61/h5-14,23,25,29,34,39,43,60-61H,15-22,24,26-28H2,1-4H3,(H2,51,56)(H,52,62)(H,54,64)/t34-,39+,43-/m1/s1
InChIKeyIVARZBJJMMUJHI-SQKKEFIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ACBI1 Baseline Characterization and Supply


ACBI1 (CAS 2375564-55-7) is a VHL-recruiting proteolysis-targeting chimera (PROTAC) specifically designed to degrade the BAF/PBAF chromatin remodeling complex ATPase subunits SMARCA2, SMARCA4, and the polybromo-associated BAF member PBRM1 [1]. This compound features a bromodomain-targeting ligand connected via a phenoxyethoxy linker to a VHL E3 ligase ligand incorporating a 1-fluorocyclopropanecarbonyl group. The molecule was developed through iterative structure-based design, resulting in a molecular formula of C49H58FN9O7S and a molecular weight of 936.10 g/mol . As a chemical probe, ACBI1 provides researchers with a tool to investigate the functional consequences of acute depletion of these chromatin remodelers in cancer models, and it is available from multiple commercial vendors for research use only, with typical storage recommendations at -20°C protected from light .

Why ACBI1 Cannot Be Substituted by Other SMARCA2/4 PROTACs


The BAF/PBAF chromatin remodeling complexes are composed of multiple ATPase subunits, and different PROTACs exhibit distinct degradation profiles that are not interchangeable [1]. ACBI1 was engineered to achieve potent, cooperative degradation of SMARCA2, SMARCA4, and PBRM1 simultaneously, a profile that differs significantly from more selective degraders like ACBI2, which primarily targets SMARCA2 with a >30-fold selectivity window over SMARCA4 [2]. Substituting ACBI1 with a SMARCA2-selective degrader or a less optimized analog would yield fundamentally different cellular phenotypes, potentially confounding experiments that rely on the simultaneous knockdown of multiple BAF complex components. The following quantitative evidence directly addresses the question: Why should a scientific or industrial user prioritize this compound over a closely related analog or alternative?

ACBI1 Quantitative Differentiation Evidence


Ternary Complex Cooperativity Enhancement

In fluorescence polarization (FP) and time-resolved FRET (TR-FRET) assays, ACBI1 demonstrated a cooperativity factor (α) of approximately 30, indicating a high degree of positive cooperativity in ternary complex formation [1]. This value represents a substantial improvement over earlier generation PROTACs PROTAC 1 and PROTAC 2, which exhibited lower cooperativity [2]. Higher cooperativity is correlated with more efficient target degradation in cells.

PROTAC SMARCA2 SMARCA4 Cooperativity Ternary Complex

Caco-2 Cellular Permeability Advantage

In Caco-2 permeability assays, ACBI1 exhibited an apical-to-basolateral (A-B) rate of 2.2 × 10⁻⁶ cm/s and a basolateral-to-apical (B-A) rate of 3.8 × 10⁻⁶ cm/s, yielding an efflux ratio of 1.7 [1]. In contrast, PROTAC 1 demonstrated poor passive permeability (low A-B) and a high degree of transporter-mediated efflux, limiting its cellular efficacy [2]. The improved permeability of ACBI1 is attributed to optimized linker chemistry that reduces polarity while maintaining favorable ternary complex geometry.

PROTAC SMARCA2 SMARCA4 Caco-2 Permeability

Multi-Target Degradation Potency in MV-4-11 Cells

In the acute myeloid leukemia cell line MV-4-11, ACBI1 induced complete and potent degradation with DC50 values of 6 nM for SMARCA2, 11 nM for SMARCA4, and 32 nM for PBRM1 [1]. In comparison, the earlier PROTAC 2 exhibited less potent degradation, while the selective degrader ACBI2 targets primarily SMARCA2 with a DC50 of 1 nM in RKO cells but shows >30-fold selectivity over SMARCA4 [2]. The cooperative degradation of all three BAF/PBAF subunits by ACBI1 provides a unique tool for studying the integrated function of these chromatin remodelers.

PROTAC SMARCA2 SMARCA4 PBRM1 DC50 MV-4-11

Antiproliferative Activity and On-Target Validation

ACBI1 demonstrated an anti-proliferative IC50 of 28 nM in MV-4-11 cells, which closely aligns with its SMARCA2 DC50 of 6 nM [1]. Importantly, the non-degrading diastereomer cis-ACBI1 remained inactive in MV-4-11 and SK-MEL-5 cells, confirming that the antiproliferative effect is driven by on-target degradation rather than off-target activity [2]. In NCI-H1568 cells, ACBI1 exhibited an IC50 of 68 nM, compared to 441 nM for cis-ACBI1, representing a 6.5-fold potency advantage for the active degrader [3].

PROTAC SMARCA2 SMARCA4 Antiproliferative IC50 MV-4-11

Proteome-Wide Selectivity Profile

Unbiased quantitative Tandem Mass Tag (TMT) proteomics performed in MV-4-11 cells treated with 333 nM ACBI1 for 8 hours confirmed significant knockdown of SMARCA2, SMARCA4, and PBRM1 with minimal down-regulation of other proteins across the proteome [1]. This level of proteome-wide selectivity is comparable to or exceeds that of many other PROTACs in the same class. For context, ACBI2 also demonstrates proteome-wide selectivity for SMARCA2 but does not degrade SMARCA4 or PBRM1 to the same extent [2].

PROTAC SMARCA2 SMARCA4 PBRM1 Proteomics Selectivity

ACBI1 Optimal Research Applications


BAF/PBAF Dependency in SMARCA4-Deficient Cancers

Given ACBI1's potent degradation of SMARCA2, SMARCA4, and PBRM1 with DC50 values of 6 nM, 11 nM, and 32 nM in MV-4-11 cells [1], and its demonstrated antiproliferative effects in SMARCA4-mutant lung cancer cells (NCI-H1568 IC50 = 68 nM) [2], this compound is ideally suited for studies exploring synthetic lethality in SMARCA4-deficient tumors. The inclusion of the inactive diastereomer cis-ACBI1 as a control is essential for confirming on-target effects [3].

Acute Chromatin Remodeling Depletion in AML Models

The rapid degradation kinetics observed with ACBI1 (half-maximal degradation within <2 hours at 1 µM in MV-4-11 cells) [1] make it a powerful tool for acute depletion studies in acute myeloid leukemia models. The strong correlation between DC50 (6 nM) and antiproliferative IC50 (28 nM) in MV-4-11 cells [2] supports its use in probing the immediate consequences of BAF complex disruption on gene expression and cell viability.

Multi-Subunit Proteomics and Target Engagement

ACBI1's proteome-wide selectivity profile, validated by TMT proteomics showing minimal off-target effects at 333 nM [1], enables researchers to confidently assign observed phenotypes to the degradation of SMARCA2, SMARCA4, and PBRM1. This is particularly valuable for interaction proteomics or ubiquitin remnant profiling experiments aimed at mapping the BAF/PBAF interactome or identifying degradation-associated ubiquitination sites.

Benchmarking SMARCA2/4 PROTACs and Molecular Glues

The well-characterized biophysical and cellular profile of ACBI1, including its cooperativity factor (α ≈ 30) [1] and Caco-2 permeability (A-B 2.2 × 10⁻⁶ cm/s) [2], positions it as a benchmark comparator for evaluating next-generation degraders targeting the BAF complex. Its established performance metrics provide a reference point for assessing improvements in potency, selectivity, or pharmacokinetic properties of new compounds.

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